(3S)-1,2,3,4-Tetrahydroquinolin-3-ol

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

(3S)-1,2,3,4-Tetrahydroquinolin-3-ol (CAS 206563-20-4) is a chiral secondary amine with a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol. It is supplied as a white to off-white crystalline powder with a melting point of 160–165 °C and is typically stored at 2–8 °C.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 206563-20-4
Cat. No. B3115071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-1,2,3,4-Tetrahydroquinolin-3-ol
CAS206563-20-4
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(CNC2=CC=CC=C21)O
InChIInChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2/t8-/m0/s1
InChIKeyBCUWDJPRIHGCRN-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-1,2,3,4-Tetrahydroquinolin-3-ol (CAS 206563-20-4): Procurement-Relevant Physicochemical and Safety Baseline


(3S)-1,2,3,4-Tetrahydroquinolin-3-ol (CAS 206563-20-4) is a chiral secondary amine with a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol [1]. It is supplied as a white to off-white crystalline powder with a melting point of 160–165 °C and is typically stored at 2–8 °C . As a single enantiomer, its specific optical rotation and chiral purity are critical for applications where stereochemistry governs biological activity, distinguishing it from the racemic mixture (CAS 3418-45-9) [2]. Hazard communication includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Why the (S)-Enantiomer of 1,2,3,4-Tetrahydroquinolin-3-ol Cannot Be Replaced by Racemate or (R)-Isomer in Chiral Synthesis


Generic substitution of (3S)-1,2,3,4-tetrahydroquinolin-3-ol with its racemic mixture (CAS 3418-45-9) or the (3R)-enantiomer (CAS 1119238-24-2) is precluded by the established stereochemistry-activity relationship of the tetrahydroquinoline pharmacophore. The absolute configuration at the C-3 hydroxyl-bearing carbon is a critical determinant of biological target engagement, as demonstrated by the enantioselective synthesis of the inotropic agent (S)-903, where the (S)-configuration is essential for activity [1]. In drug discovery campaigns, the use of a racemate introduces an inactive or antagonistic enantiomer that can confound pharmacological readouts, complicate PK/PD modeling, and increase the total mass required for equivalent target coverage. The following quantitative evidence dimensions substantiate why procurement decisions must specify the single (S)-enantiomer.

Quantitative Differentiation Evidence for (3S)-1,2,3,4-Tetrahydroquinolin-3-ol Against Key Comparators


Chiral Purity vs. Racemate: Enantiomeric Excess Benchmarking in Asymmetric Synthesis

The (3S)-enantiomer, when synthesized via organocatalytic α-aminooxylation/reductive cyclization, is obtained with enantiomeric excess (ee) up to 99%, whereas the racemic mixture (CAS 3418-45-9) by definition exhibits 0% ee [1]. This near-homochiral product eliminates the need for chiral resolution steps that are unavoidable with the racemate.

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

Synthetic Utility: Application in the Formal Synthesis of the Inotropic Agent (S)-903

The CoCl2-catalyzed asymmetric reductive cyclization method directly yields chiral tetrahydroquinolin-3-ols with high optical purity and has been successfully applied in the formal synthesis of the inotropic agent (S)-903, a molecule whose pharmacological activity is strictly dependent on the (S)-configuration [1]. The (3R)-enantiomer would not give the desired pharmacological profile.

Medicinal Chemistry Cardiotonic Agent Chiral Drug Intermediate

Physicochemical Differentiation: Aqueous Solubility and LogP Contrast with Substituted Analogs

The computed partition coefficient (XLogP3) for the tetrahydroquinolin-3-ol scaffold is 1.3 [1], reflecting a balanced hydrophilic–lipophilic profile conferred by the free 3-hydroxyl group. In contrast, 3-substituted analogs such as 3-dimethylamino derivatives exhibit higher lipophilicity, with LogP values typically exceeding 2.0 (e.g., (S)-903 dimethylamino analog: estimated LogP ~2.5) [2]. This difference in LogP translates into distinct solubility and permeability profiles, influencing formulation strategy and assay compatibility.

Physicochemical Properties Drug-likeness Solubility

Safety Profile Differentiation: GHS Hazard Classification vs. Racemate and (R)-Enantiomer

(3S)-1,2,3,4-Tetrahydroquinolin-3-ol carries GHS07 hazard pictograms with signal word 'Warning' and hazard statements H302, H315, H319, H335 . This classification is consistent across the (S)- and (R)-enantiomers (CAS 1119238-24-2) , indicating that acute toxicity and irritancy are stereochemistry-independent for this scaffold. However, the racemic mixture (CAS 3418-45-9) may exhibit distinct impurity profiles and is less frequently accompanied by a comprehensive SDS, as it is often a research-grade intermediate rather than a catalogued, analytically certified single enantiomer [1].

Safety Assessment GHS Classification Laboratory Handling

Procurement-Driven Application Scenarios for (3S)-1,2,3,4-Tetrahydroquinolin-3-ol


Chiral Drug Intermediate for CNS-Active Pharmaceuticals

(3S)-1,2,3,4-Tetrahydroquinolin-3-ol serves as a direct precursor to (S)-903 and related 3-amino-tetrahydroquinoline inotropic agents. Procurement of the single (S)-enantiomer with ≥95% purity is mandatory for maintaining the desired stereochemical outcome in the final API [1].

Enantioselective Probe Synthesis for Target Engagement Studies

The free 3-hydroxyl group enables facile derivatization (e.g., esterification, etherification, or conversion to a leaving group for SN2 displacement) while retaining the stereochemical integrity critical for target engagement. Using the racemate would confound dose-response relationships and target selectivity profiling [2].

Lead Optimization Scaffold with Favorable Hydrophilicity

With a computed LogP of 1.3, this 3-hydroxy-tetrahydroquinoline offers a more hydrophilic starting point than 3-amino analogs (LogP ~2.5), making it preferable for programs requiring improved aqueous solubility and reduced non-specific binding [3].

GLP/GMP-Regulated Laboratory Procurement

The (3S)-enantiomer is supplied with full GHS-compliant SDS documentation and analytically certified purity (typically 95%+), whereas the racemate and some (R)-enantiomer sources lack standardized documentation, posing audit and quality risk in regulated environments .

Quote Request

Request a Quote for (3S)-1,2,3,4-Tetrahydroquinolin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.